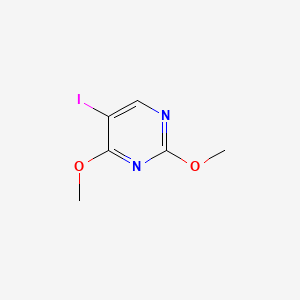
5-Iodo-2,4-dimethoxypyrimidine
描述
5-Iodo-2,4-dimethoxypyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrimidine derivatives. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are found widely as a core structure in a variety of compounds with significant biological activities .
Synthesis Analysis
The synthesis of 5-iodo-2,4-dimethoxypyrimidine and its derivatives can be achieved through various methods. One approach involves the reaction of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid to introduce iodine atoms into the C-5 side chain . Another method reported for the synthesis of 2,4,5-substituted pyrimidines includes a one-pot reaction using iodochromone, aryl boronic acids, amidines, and a palladium catalyst . Additionally, a silicon-mediated synthesis has been described for the preparation of 5-substituted 2,4-dimethoxypyrimidines starting from 2,4-dimethoxy-5-/2-(trimethylsilyl)ethynyl/pyrimidine .
Molecular Structure Analysis
The molecular structure of intermediates in the synthesis of pyrimidine derivatives, such as α-(1-carbamyliminomethylene)-γ-butyrolactone, has been determined by X-ray crystal structure analysis, revealing slight deviations from planarity and the presence of hydrogen-bonded chains . The crystal structure of related pyrimidine compounds has also been studied, showing planar conformations and the ability to form hydrogen bonds .
Chemical Reactions Analysis
5-Iodo-2,4-dimethoxypyrimidine undergoes various chemical reactions, including palladium-catalyzed carbomethoxyvinylation and thienylation in water . The Heck reaction with methyl acrylate and the reaction with thiophene are examples of transformations that the compound can undergo, leading to different substituted pyrimidines . Iodination reactions of pyrimidine derivatives have also been explored, providing insights into regiospecific functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-iodo-2,4-dimethoxypyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the electronic variations on the aryl group of the boronic acid and the substitution of amidine affect the yield and biological activity of the synthesized compounds . The properties of pyrimidine derivatives, such as dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, have been characterized by spectroscopic and electrochemical methods, indicating their potential in forming charge-transfer salts and cation-radical salts .
安全和危害
5-Iodo-2,4-dimethoxypyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Relevant Papers The relevant papers on 5-Iodo-2,4-dimethoxypyrimidine include studies on its synthesis , its use as a Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR) inhibitor , and its physical and chemical properties .
作用机制
Target of Action
5-Iodo-2,4-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7IN2O2 It has been used in the synthesis of 5-(acylethynyl) uracils and their corresponding 2’-deoxyribonucleosides through palladium-catalysed reactions .
Mode of Action
It is known to participate in palladium-catalysed reactions for the synthesis of 5-(acylethynyl) uracils and their corresponding 2’-deoxyribonucleosides . This suggests that it may interact with its targets through a mechanism involving palladium catalysis.
Biochemical Pathways
Given its role in the synthesis of 5-(acylethynyl) uracils and their corresponding 2’-deoxyribonucleosides , it may be involved in nucleotide metabolism or related pathways.
Result of Action
Its role in the synthesis of 5-(acylethynyl) uracils and their corresponding 2’-deoxyribonucleosides suggests that it may have a role in influencing nucleotide synthesis or related processes.
Action Environment
It is known that the compound should be stored under inert gas and conditions to avoid light, as it is light sensitive . It is also known to cause skin and eye irritation, and may cause respiratory irritation , suggesting that safety measures should be taken when handling this compound.
属性
IUPAC Name |
5-iodo-2,4-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTMOGOYRYYUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294745 | |
| Record name | 5-iodo-2,4-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2,4-dimethoxypyrimidine | |
CAS RN |
52522-99-3 | |
| Record name | 52522-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-iodo-2,4-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-2,4-dimethoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Q & A
Q1: What makes 5-Iodo-2,4-dimethoxypyrimidine a valuable starting material for synthesizing modified uracil derivatives?
A1: 5-Iodo-2,4-dimethoxypyrimidine serves as a versatile building block due to the reactivity of its iodine atom. This iodine can be readily substituted in palladium-catalyzed reactions, allowing for the introduction of various substituents at the 5-position of the pyrimidine ring [, ]. This approach offers a more efficient route compared to using substituted propargylic ketones as starting materials [].
Q2: Can you elaborate on the advantages of using palladium-catalyzed reactions with 5-Iodo-2,4-dimethoxypyrimidine for synthesizing 5-(acylethynyl)uracils?
A2: Employing palladium-catalyzed reactions with 5-Iodo-2,4-dimethoxypyrimidine and substituted propargylic alcohols leads to good yields of 5-(acylethynyl)uracils []. This method proves to be advantageous for several reasons:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

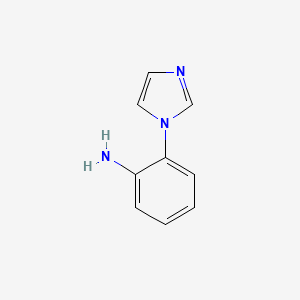
![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)

![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)
![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)

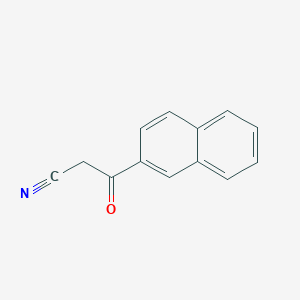
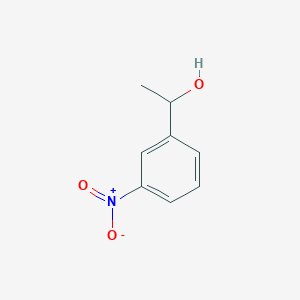
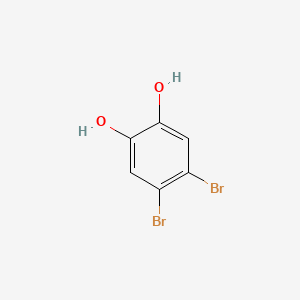
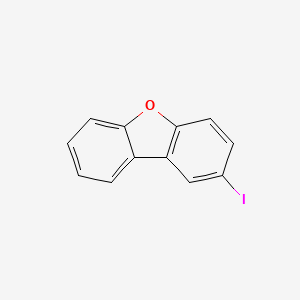
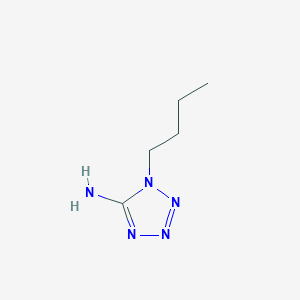

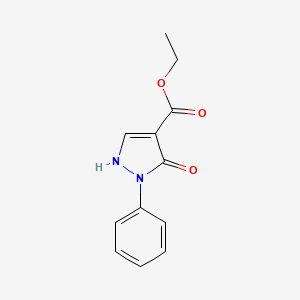
![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)